molecular formula C17H12Cl2N2O6S B1674866 Lirimilast CAS No. 329306-27-6

Lirimilast

Cat. No. B1674866
M. Wt: 443.3 g/mol
InChI Key: YPFLFUJKZDAXRA-UHFFFAOYSA-N
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Description

Lirimilast, also known as BAY 19-8004, is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor . It has been used in the treatment of asthma or chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

The molecular formula of Lirimilast is C17H12Cl2N2O6S . The InChIKey is YPFLFUJKZDAXRA-UHFFFAOYSA-N . For a detailed molecular structure analysis, tools like LigTMap and other structure similarity analysis methods can be used.


Physical And Chemical Properties Analysis

Lirimilast has a predicted density of 1.619±0.06 g/cm3 and a predicted boiling point of 663.2±55.0 °C . Its solubility and other physical properties can be determined using various physicochemical analysis techniques .

Safety And Hazards

The safety data sheet for Lirimilast indicates that it should be handled with care . It’s recommended to use this compound only for laboratory research and not for drug purposes .

Relevant Papers There are several papers associated with Lirimilast . These papers discuss various aspects of Lirimilast, including its anti-inflammatory potential and efficacy in treating lung function and airway inflammation in asthma and COPD . For a comprehensive analysis of these papers, tools like Connected Papers and LitLLM can be used.

properties

IUPAC Name

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFLFUJKZDAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186582
Record name Lirimilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lirimilast

CAS RN

329306-27-6
Record name Lirimilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lirimilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIRIMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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